molecular formula C13H28OSi B096682 Silane, (p-menth-3-yloxy)trimethyl- CAS No. 18419-38-0

Silane, (p-menth-3-yloxy)trimethyl-

Cat. No. B096682
CAS RN: 18419-38-0
M. Wt: 228.45 g/mol
InChI Key: LDWGJYAAQHHQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, (p-menth-3-yloxy)trimethyl-, commonly known as MMTS, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is mainly used as a reagent in organic synthesis. MMTS is a versatile compound that can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing.

Mechanism Of Action

MMTS modifies cysteine residues in proteins by reacting with the thiol group (-SH) of the cysteine residue. This reaction forms a covalent bond between the MMTS molecule and the cysteine residue, which can be used to study protein-protein interactions and enzyme activity.

Biochemical And Physiological Effects

MMTS has been shown to have a minimal effect on biochemical and physiological systems. It is non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MMTS in scientific research is its versatility. It can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing. MMTS is also a stable compound that can be easily stored and transported.
One of the limitations of using MMTS is that it can only modify cysteine residues in proteins. This limits its use in certain applications where other amino acid residues need to be modified.
List of

Future Directions

1. Development of new MMTS derivatives for protein modification and peptide synthesis.
2. Investigation of the effect of MMTS on enzyme activity.
3. Development of new methods for the synthesis of MMTS.
4. Investigation of the effect of MMTS on protein-protein interactions.
5. Use of MMTS in the synthesis of new drugs and therapeutics.
6. Investigation of the effect of MMTS on DNA sequencing.
7. Development of new applications for MMTS in scientific research.

Synthesis Methods

MMTS can be synthesized by reacting p-menth-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces MMTS as a colorless liquid. The synthesis of MMTS is a straightforward process that can be easily scaled up for industrial use.

Scientific Research Applications

MMTS is widely used in scientific research as a reagent for protein modification and peptide synthesis. It is used to modify cysteine residues in proteins, which can be used to study protein-protein interactions and enzyme activity. MMTS is also used in the synthesis of peptides, which are used in drug discovery and development.

properties

CAS RN

18419-38-0

Product Name

Silane, (p-menth-3-yloxy)trimethyl-

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

IUPAC Name

trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane

InChI

InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3

InChI Key

LDWGJYAAQHHQTJ-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)O[Si](C)(C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)O[Si](C)(C)C)C(C)C

Origin of Product

United States

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